
2-Aminodecan-1-ol
Descripción general
Descripción
2-Aminodecan-1-ol is an organic compound with the molecular formula C10H23NO It is a primary amine and alcohol, characterized by a long hydrocarbon chain with an amino group (-NH2) at the second position and a hydroxyl group (-OH) at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Aminodecan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-nitrodecane, which can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the reaction of 1-decanol with ammonia under high pressure and temperature, using a suitable catalyst to facilitate the amination process.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitrodecane. This process is typically carried out in large reactors where the nitro compound is exposed to hydrogen gas in the presence of a palladium or platinum catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Aminodecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halide.
Major Products:
Oxidation: Depending on the conditions, the products can include 2-decanone or decanoic acid.
Reduction: The products can include secondary or tertiary amines.
Substitution: The products can include 2-chlorodecane or 2-bromodecane.
Aplicaciones Científicas De Investigación
2-Aminodecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as amino alcohols and peptides.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Aminodecan-1-ol depends on its specific application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
2-Aminododecan-1-ol: Similar structure but with a longer hydrocarbon chain.
2-Aminooctan-1-ol: Similar structure but with a shorter hydrocarbon chain.
2-Aminohexan-1-ol: Another similar compound with an even shorter chain.
Uniqueness: 2-Aminodecan-1-ol is unique due to its specific chain length, which influences its physical and chemical properties. The balance between hydrophobic and hydrophilic regions in the molecule makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and emulsifiers.
Propiedades
IUPAC Name |
2-aminodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-2-3-4-5-6-7-8-10(11)9-12/h10,12H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTHJTCQKBKCPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390841 | |
| Record name | 1-Decanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21782-46-7 | |
| Record name | 1-Decanol, 2-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


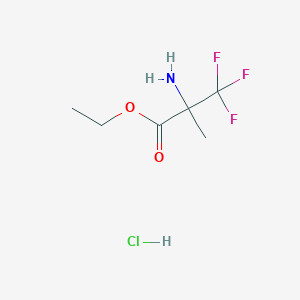
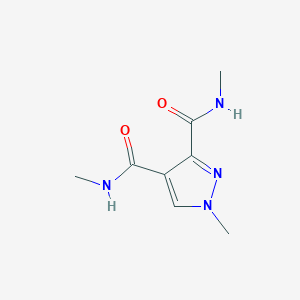
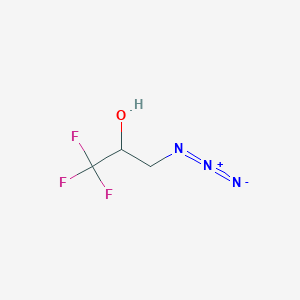
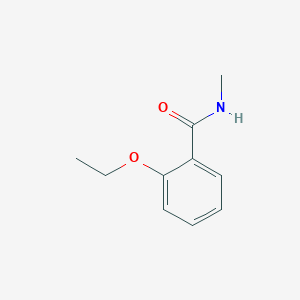

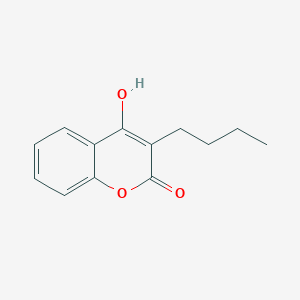


![2,4(1H,3H)-Pyrimidinedione, 6-[(1-phenylethyl)amino]-](/img/structure/B1654204.png)
![3-[Hydroxy(diphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1654205.png)
![rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1654209.png)
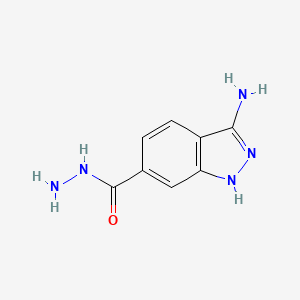

![Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1654213.png)
